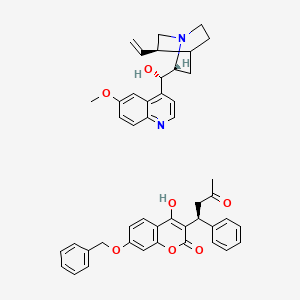
(S)-7-Benzyloxy Warfarin Quinidine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Benzyloxy Warfarin Quinidine Salt is a compound that combines the properties of (S)-Warfarin and Quinidine (S)-Warfarin is a potent anticoagulant, while Quinidine is an antiarrhythmic agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:
Synthesis of (S)-Warfarin: (S)-Warfarin is synthesized through the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions.
Synthesis of Quinidine: Quinidine is extracted from the bark of the Cinchona tree and purified through crystallization.
Formation of the Salt: The (S)-Warfarin and Quinidine are combined in a suitable solvent, such as ethanol, and the mixture is stirred at room temperature to form the salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of (S)-Warfarin and Quinidine are synthesized using optimized reaction conditions.
Purification: The compounds are purified through recrystallization and chromatography to ensure high purity.
Salt Formation: The purified compounds are combined in a solvent, and the resulting salt is isolated through filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of (S)-Warfarin and Quinidine.
Reduction: Reduced forms of the parent compounds.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-7-Benzyloxy Warfarin Quinidine Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in anticoagulation and antiarrhythmic therapy.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-7-Benzyloxy Warfarin Quinidine Salt involves:
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: A widely used anticoagulant with similar anticoagulation properties.
Quinidine: An antiarrhythmic agent with similar effects on cardiac rhythm.
Phenprocoumon: Another coumarin derivative with anticoagulant properties.
Cloricromen: A synthetic coumarin with antithrombotic effects.
Uniqueness
(S)-7-Benzyloxy Warfarin Quinidine Salt is unique due to its combined anticoagulant and antiarrhythmic properties, making it a potential dual-action therapeutic agent .
Propiedades
Fórmula molecular |
C46H46N2O7 |
|---|---|
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1 |
Clave InChI |
LPXJCYJFWUYNKS-GAPLCKDPSA-N |
SMILES isomérico |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















